1-(2,3-Dichlorophenyl)-5-methylideneimidazolidine-2,4-dione
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Overview
Description
1-(2,3-Dichlorophenyl)-5-methylideneimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine derivatives It is characterized by the presence of a dichlorophenyl group and a methylidene group attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dichlorophenyl)-5-methylideneimidazolidine-2,4-dione typically involves the reaction of 2,3-dichlorophenyl isocyanate with a suitable imidazolidine precursor. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to maximize yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dichlorophenyl)-5-methylideneimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)-5-methylideneimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: Shares the dichlorophenyl group but has a different core structure.
Aripiprazole: Contains a similar dichlorophenyl group and is used as an antipsychotic medication.
Cariprazine: Another antipsychotic with a similar structural motif.
Uniqueness
1-(2,3-Dichlorophenyl)-5-methylideneimidazolidine-2,4-dione is unique due to its specific imidazolidine core and the presence of both dichlorophenyl and methylidene groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61574-97-8 |
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Molecular Formula |
C10H6Cl2N2O2 |
Molecular Weight |
257.07 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)-5-methylideneimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H6Cl2N2O2/c1-5-9(15)13-10(16)14(5)7-4-2-3-6(11)8(7)12/h2-4H,1H2,(H,13,15,16) |
InChI Key |
CBONNUQAEMXVOO-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(=O)NC(=O)N1C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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